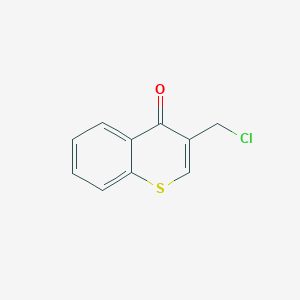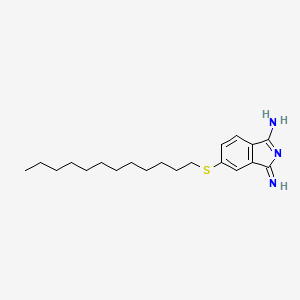![molecular formula C50H58 B14273526 2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] CAS No. 153307-11-0](/img/structure/B14273526.png)
2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a phenylene group flanked by two fluorene moieties, each substituted with diethyl and 2-methylbutan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] typically involves multi-step organic reactions. One common method starts with the preparation of the fluorene derivatives, which are then coupled with a phenylene linker. Key steps include:
Synthesis of Fluorene Derivatives: The fluorene moieties are synthesized by alkylation reactions, where 9,9-diethylfluorene is reacted with 2-methylbutan-2-yl halides under basic conditions.
Coupling Reaction: The prepared fluorene derivatives are then coupled with a 1,4-dibromobenzene or similar phenylene precursor using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and improve sustainability.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the fluorene moieties, potentially forming ketones or other oxygenated derivatives.
Reduction: Reduction reactions can target the phenylene linker or the fluorene rings, leading to hydrogenated products.
Substitution: Electrophilic aromatic substitution can occur on the phenylene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Hydrogenated phenylene-fluorene compounds.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and thermal properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its fluorescence characteristics.
Biological Studies: Investigated for potential interactions with biological molecules, although specific applications in medicine are still under research.
作用机制
The compound’s effects are primarily due to its electronic structure, which allows it to participate in various photophysical and photochemical processes. The fluorene moieties can absorb and emit light, making the compound useful in optoelectronic applications. The phenylene linker provides rigidity and stability, enhancing the overall performance of materials incorporating this compound.
相似化合物的比较
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9,9-dimethyl-9H-fluorene]
- 2,2’-(1,4-Phenylene)bis[9,9-diphenyl-9H-fluorene]
- 2,2’-(1,4-Phenylene)bis[9,9-dihexyl-9H-fluorene]
Uniqueness
Compared to similar compounds, 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] offers a unique combination of steric hindrance and electronic properties due to the specific substituents on the fluorene rings. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics.
属性
CAS 编号 |
153307-11-0 |
|---|---|
分子式 |
C50H58 |
分子量 |
659.0 g/mol |
IUPAC 名称 |
2-[4-[9,9-diethyl-7-(2-methylbutan-2-yl)fluoren-2-yl]phenyl]-9,9-diethyl-7-(2-methylbutan-2-yl)fluorene |
InChI |
InChI=1S/C50H58/c1-11-47(7,8)37-23-27-41-39-25-21-35(29-43(39)49(13-3,14-4)45(41)31-37)33-17-19-34(20-18-33)36-22-26-40-42-28-24-38(48(9,10)12-2)32-46(42)50(15-5,16-6)44(40)30-36/h17-32H,11-16H2,1-10H3 |
InChI 键 |
YWNFNXRPESKBPN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)C(C)(C)CC)C7=C1C=C(C=C7)C(C)(C)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


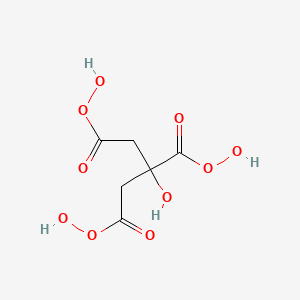
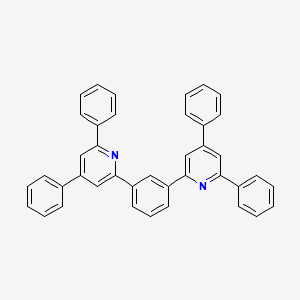
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
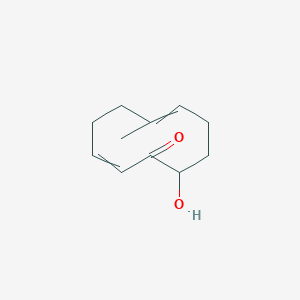

![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
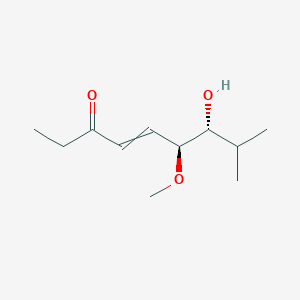

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
